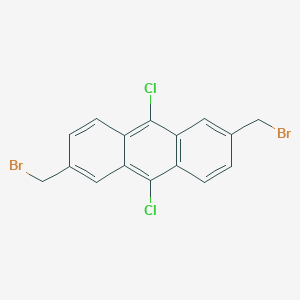

9,10-Dichloro-2,6-bis(bromomethyl)anthracene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-bis(bromomethyl)-9,10-dichloroanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Br2Cl2/c17-7-9-1-3-11-13(5-9)16(20)12-4-2-10(8-18)6-14(12)15(11)19/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTSDRRGFXXPHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)C(=C3C=CC(=CC3=C2Cl)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Br2Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405564 | |

| Record name | 2,6-Bis(bromomethyl)-9,10-dichloroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887354-43-0 | |

| Record name | 2,6-Bis(bromomethyl)-9,10-dichloroanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887354-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Bis(bromomethyl)-9,10-dichloroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 9,10-Dichloro-2,6-bis(bromomethyl)anthracene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth overview of a plausible synthetic route for 9,10-Dichloro-2,6-bis(bromomethyl)anthracene, a complex halogenated aromatic compound with potential applications in materials science and as a versatile building block in medicinal chemistry. The proposed synthesis is a multi-step process commencing with the preparation of 2,6-dimethylanthracene, followed by selective chlorination at the 9 and 10 positions, and culminating in the benzylic bromination of the methyl groups. This guide is structured to provide not only detailed experimental protocols but also the underlying scientific rationale for the chosen methodologies, thereby ensuring both technical accuracy and practical applicability for researchers in the field.

Introduction: The Significance of Functionalized Anthracenes

Anthracene and its derivatives are a well-established class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest due to their unique photophysical and electronic properties.[1] The rigid, planar anthracene core serves as an excellent scaffold for the development of advanced materials, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes.[1] Furthermore, the functionalization of the anthracene nucleus at various positions allows for the fine-tuning of its chemical and physical properties, leading to the creation of molecules with tailored functionalities for applications in drug delivery and as intermediates in the synthesis of complex therapeutic agents.[2][3]

The target molecule, this compound, is a highly functionalized anthracene derivative. The chlorine atoms at the 9 and 10 positions significantly influence the electronic properties of the aromatic system, while the two bromomethyl groups at the 2 and 6 positions introduce reactive sites for subsequent chemical modifications. These benzylic bromine atoms are excellent leaving groups, making the molecule a valuable precursor for the synthesis of a wide range of derivatives through nucleophilic substitution reactions.

This guide presents a logical and experimentally sound three-step synthetic pathway to obtain this compound, designed to be a self-validating system through detailed procedural explanations and characterization checkpoints.

Overall Synthetic Strategy

The synthesis of this compound is envisioned to proceed through a three-step sequence, as illustrated in the diagram below. This strategy was devised based on established principles of organic synthesis, prioritizing regioselectivity and the use of well-documented reactions.

Caption: Proposed three-step synthesis of the target molecule.

The synthesis commences with a commercially available or readily synthesized starting material, 2,6-dimethylanthraquinone. This is then reduced to form the anthracene core. The subsequent chlorination is directed to the electron-rich 9 and 10 positions. Finally, a free-radical bromination selectively targets the benzylic protons of the methyl groups.

Step-by-Step Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2,6-Dimethylanthracene

The initial step involves the preparation of 2,6-dimethylanthracene. A reliable method for synthesizing substituted anthracenes is the reduction of the corresponding anthraquinones.[4][5] This approach is advantageous as it allows for the introduction of substituents on the outer rings while the reactive 9 and 10 positions are protected as carbonyls.

3.1. Synthesis of 2,6-Dimethylanthraquinone (Precursor to Step 1)

While 2,6-dimethylanthraquinone can be commercially sourced, a viable synthetic route for its preparation is the Diels-Alder reaction between 1,4-naphthoquinone and 2,3-dimethyl-1,3-butadiene, followed by oxidative dehydrogenation.[6]

3.2. Reduction of 2,6-Dimethylanthraquinone to 2,6-Dimethylanthracene

The reduction of the anthraquinone to the anthracene can be achieved using various reducing agents. A common and effective method involves the use of sodium borohydride in an alkaline solution.[7]

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,6-dimethylanthraquinone (1 equivalent) in a 1 M aqueous solution of sodium carbonate.

-

Purge the flask with an inert gas, such as argon, to prevent oxidation of the product.

-

Add sodium borohydride (NaBH₄, excess) portion-wise to the stirred suspension at room temperature.

-

Continue stirring the reaction mixture overnight at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully acidify the reaction mixture with dilute hydrochloric acid to neutralize the excess NaBH₄ and the sodium carbonate.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 2,6-dimethylanthracene.

Causality of Experimental Choices:

-

Inert Atmosphere: The anthracene product is susceptible to oxidation, especially at elevated temperatures. Conducting the reaction under an inert atmosphere minimizes the formation of oxidative side products.

-

Alkaline Medium: The use of a sodium carbonate solution facilitates the reduction process.

-

Sodium Borohydride: NaBH₄ is a mild and selective reducing agent suitable for the reduction of quinones to hydroquinones, which then tautomerize and dehydrate to the anthracene.

Step 2: Synthesis of 9,10-Dichloro-2,6-dimethylanthracene

The second step is the selective chlorination of the 9 and 10 positions of the 2,6-dimethylanthracene core. These positions are the most electron-rich and, therefore, the most susceptible to electrophilic aromatic substitution. N-Chlorosuccinimide (NCS) is a suitable reagent for this transformation, often used for the chlorination of aromatic compounds.[8][9]

Experimental Protocol:

-

In a round-bottom flask protected from light, dissolve 2,6-dimethylanthracene (1 equivalent) in a suitable solvent such as glacial acetic acid.[10]

-

Add N-chlorosuccinimide (NCS, 2.2 equivalents) to the solution.

-

Heat the reaction mixture to approximately 55 °C and stir for several hours.[10] Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by vacuum filtration, wash with water, and then with a cold, dilute solution of sodium bicarbonate to remove any remaining acetic acid.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like toluene or by column chromatography on silica gel.

Causality of Experimental Choices:

-

N-Chlorosuccinimide (NCS): NCS is a convenient and effective source of electrophilic chlorine. The succinimide byproduct is generally easy to remove.

-

Glacial Acetic Acid: Acetic acid serves as a polar protic solvent that can facilitate the chlorination reaction.

-

Protection from Light: To minimize potential radical side reactions, it is advisable to conduct the reaction in the absence of strong light.

Step 3: Synthesis of this compound

The final step is the benzylic bromination of the two methyl groups of 9,10-dichloro-2,6-dimethylanthracene. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) and a radical initiator, is the classic and most effective method for this type of transformation.[2]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 9,10-dichloro-2,6-dimethylanthracene (1 equivalent) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Add N-bromosuccinimide (NBS, 2.2 equivalents) and a catalytic amount of a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide.[2]

-

Heat the reaction mixture to reflux. Irradiation with a lamp (e.g., a tungsten lamp) can be used to facilitate the initiation of the radical chain reaction.[2]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the this compound by recrystallization from a suitable solvent (e.g., toluene or a mixture of chloroform and hexane).

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is the reagent of choice for selective allylic and benzylic bromination as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring.

-

Radical Initiator (AIBN): AIBN decomposes upon heating to generate radicals, which initiate the radical chain reaction.

-

Non-polar Solvent: A non-polar solvent like CCl₄ is typically used to minimize ionic side reactions.

-

Light Irradiation: Light can promote the homolytic cleavage of the N-Br bond in NBS, thus initiating the radical process.

Characterization and Data

The structure and purity of the synthesized compounds at each step should be confirmed using standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals | Expected Mass Spectrum (m/z) |

| 2,6-Dimethylanthracene | C₁₆H₁₄ | 206.28 | Aromatic protons, methyl protons (singlet) | M⁺ at 206 |

| 9,10-Dichloro-2,6-dimethylanthracene | C₁₆H₁₂Cl₂ | 275.17 | Aromatic protons, methyl protons (singlet) | M⁺ cluster at 274, 276, 278 |

| This compound | C₁₆H₁₀Br₂Cl₂ | 432.96 | Aromatic protons, bromomethyl protons (singlet) | Characteristic isotopic pattern for Br₂Cl₂ |

Spectroscopic Analysis:

-

¹H NMR Spectroscopy: The proton NMR spectrum will be crucial for confirming the structure at each step. The disappearance of the protons at the 9 and 10 positions after chlorination and the shift of the methyl protons to a downfield methylene signal after bromination are key diagnostic features.

-

¹³C NMR Spectroscopy: The carbon NMR will show the number of unique carbon environments and confirm the substitution pattern.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the products. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) will provide definitive evidence for the presence of these halogens.[3][11] For the final product, a complex isotopic cluster for the molecular ion is expected.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the functional group transformations, such as the disappearance of the C=O stretch of the anthraquinone and the appearance of C-Cl and C-Br stretching vibrations.

Experimental Workflow Diagram

Sources

- 1. A simple synthesis of group 2 anthracenides and their use as reducing agents for polypnictogen ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. US5723675A - Method for preparing anthraquinones - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

9,10-Dichloro-2,6-bis(bromomethyl)anthracene CAS number

An In-Depth Technical Guide to 9,10-Dichloro-2,6-bis(bromomethyl)anthracene

This guide offers a comprehensive technical overview of this compound, a specialized anthracene derivative. It is intended for researchers, medicinal chemists, and materials scientists, providing in-depth information on its synthesis, characterization, potential applications, and safe handling procedures. The unique structural features of this compound, combining a rigid polycyclic aromatic core with reactive bromomethyl groups and electron-withdrawing chloro-substituents, make it a compelling building block for advanced materials and therapeutic agents.

Core Compound Identification and Properties

This compound is a halogenated derivative of anthracene. The presence of chlorine atoms at the 9 and 10 positions modifies the electronic properties of the anthracene core, while the bromomethyl groups at the 2 and 6 positions serve as reactive handles for further chemical elaboration.

CAS Number: 887354-43-0[]

It is important to note that some commercial suppliers may offer this compound as a mixture of 2,6 and 2,7 isomers.[2][3] Researchers should verify the isomeric purity for applications where precise regiochemistry is critical.

Physicochemical and Computed Properties

The properties of this compound are summarized below. These are based on the known properties of the parent compound, 9,10-bis(bromomethyl)anthracene, and related dichloro-derivatives.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₀Br₂Cl₂ | Inferred |

| Molecular Weight | 432.97 g/mol | Calculated |

| Appearance | Expected to be a yellow to green crystalline solid | [4] |

| IUPAC Name | 2,6-bis(bromomethyl)-9,10-dichloroanthracene | Inferred |

| Solubility | Expected to be soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and aromatic solvents (e.g., toluene), with limited solubility in polar solvents. | Inferred |

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 2,6-dimethylanthracene: 1) Dichlorination of the anthracene core, followed by 2) Radical bromination of the methyl groups.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 9,10-Dichloro-2,6-dimethylanthracene

-

In a round-bottom flask protected from light, dissolve 2,6-dimethylanthracene in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add N-Chlorosuccinimide (NCS) (2.2 equivalents) portion-wise to the solution while stirring at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, pour the reaction mixture into water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent like toluene or ethanol.

Step 2: Synthesis of this compound

-

Suspend the synthesized 9,10-Dichloro-2,6-dimethylanthracene in carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS) (2.2 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a solvent such as toluene to yield the final product.

Characterization and Spectroscopic Analysis

The identity and purity of the synthesized compound must be confirmed through various analytical techniques. Below are the expected spectroscopic data based on analogous structures.[5]

| Technique | Expected Observations |

| ¹H NMR | Two singlets for the benzylic protons (-CH₂Br) and a set of multiplets for the aromatic protons. The chemical shifts will be influenced by the chloro- and bromomethyl- substituents. |

| ¹³C NMR | Signals corresponding to the benzylic carbons, and quaternary and protonated aromatic carbons. The chemical shifts of the carbons at positions 9 and 10 will be significantly affected by the chlorine atoms. |

| Mass Spectrometry (MS) | A characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine (⁷⁹Br, ⁸¹Br) and two chlorine (³⁵Cl, ³⁷Cl) atoms. Fragmentation would likely involve the loss of bromine and/or bromomethyl radicals.[6] |

| Infrared (IR) Spectroscopy | Characteristic peaks for aromatic C-H stretching (~3050 cm⁻¹), C=C stretching (~1620, 1450 cm⁻¹), and C-Br stretching. A strong peak corresponding to the C-Cl stretch is also expected (~750 cm⁻¹).[5] |

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable linker and scaffold in several areas of research.[7] The reactive bromomethyl groups allow for covalent attachment to two different molecular entities, while the rigid, fluorescent anthracene core provides a defined spatial orientation and a means for detection.

Potential Applications:

-

PROTACs and Molecular Glues: The rigid structure is ideal for use as a linker in Proteolysis Targeting Chimeras (PROTACs), where precise positioning of a target protein and an E3 ligase is crucial for efficient ubiquitination and degradation.[7]

-

Antibody-Drug Conjugates (ADCs): This compound can be used to link cytotoxic payloads to antibodies, leveraging its bifunctionality for drug conjugation.[]

-

Fluorescent Probes and Sensors: The intrinsic fluorescence of the anthracene core can be exploited in the design of chemical sensors.[7][8] The fluorescence may be quenched or enhanced upon binding to a target analyte.

-

Metal-Organic Frameworks (MOFs): It can serve as a precursor for synthesizing organic linkers for MOFs, imparting unique photoluminescent and electronic properties to the resulting framework.[9]

Caption: Use of this compound as a rigid linker.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safety precautions should be based on closely related halo-anthracene derivatives.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10][12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[10] Some anthracene derivatives are light-sensitive.[13]

-

Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[10]

References

-

The Royal Society of Chemistry. (2015). A self-assembled Pd2L4 cage that selectively encapsulates nitrate. Retrieved from [Link]

-

PubChem. 9,10-Bis(bromomethyl)anthracene. Retrieved from [Link]

-

PubChem. 9,10-Dichloroanthracene. Retrieved from [Link]

-

Organic Syntheses. 9,10-dibromoanthracene. Retrieved from [Link]

-

METU Open Access. SYNTHESIS OF ANTHRACENE-BASED MACROCYCLE FOR DETECTION OF EXPLOSIVES. Retrieved from [Link]

-

Wikipedia. 9,10-Dibromoanthracene. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene. Retrieved from [Link]

Sources

- 2. 9,10-Dichloro-2,6(7)-bis(bromomethyl)anthracene|BLD Pharm [bldpharm.com]

- 3. 9,10-Dichloro-2,6(7)-bis(bromomethyl)anthracene|9,10-Dichloro-2,6(7)-bis(bromomethyl)anthracene| Ambeed [ambeed.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

applications of substituted anthracene derivatives

An In-depth Technical Guide to the Applications of Substituted Anthracene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Versatile Core of Anthracene

Anthracene, a simple polycyclic aromatic hydrocarbon, has captivated the scientific community for over a century.[1][2][3] Its rigid, planar structure and unique photophysical properties make it an ideal scaffold for the development of a vast array of functional molecules.[1][4] By strategically adding different substituents to the anthracene core, we can exquisitely tune its electronic and steric properties, unlocking a remarkable range of applications. This guide provides a deep dive into the core , offering technical insights and practical methodologies for researchers in medicinal chemistry, materials science, and sensor development.

Part 1: Medicinal Chemistry - Targeting Disease with Precision

The planar nature of the anthracene nucleus makes it an excellent candidate for interacting with biological macromolecules, particularly DNA.[1][2] This has led to the development of a significant number of anthracene derivatives with potent biological activities, especially as anticancer agents.[1][3]

Anthracene Derivatives as Anticancer Agents

Substituted anthracenes have been extensively investigated for their cytotoxic effects against various cancer cell lines.[1][5] Many of these compounds exert their anticancer activity through the inhibition of DNA topoisomerases, crucial enzymes in DNA replication and transcription.[6]

The primary mechanism by which many anthracene-based anticancer agents function is through DNA intercalation. The planar aromatic rings of the anthracene core slip between the base pairs of the DNA double helix.[7][8][9] This interaction can physically block the action of DNA polymerase and RNA polymerase, thereby inhibiting replication and transcription. Furthermore, this binding can stabilize the DNA-topoisomerase II complex, leading to double-strand breaks in the DNA and ultimately triggering apoptosis (programmed cell death).[6] The nature and position of the substituents on the anthracene ring play a critical role in the binding affinity and selectivity for specific DNA sequences.[10]

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard method for determining the cytotoxic activity of substituted anthracene derivatives against cancer cell lines.

-

Cell Culture: Maintain the desired cancer cell line (e.g., HeLa, HepG2) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

-

Compound Treatment: Prepare a stock solution of the test anthracene derivative in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in the culture medium and add them to the wells, ensuring the final solvent concentration is non-toxic to the cells. Include a vehicle control (solvent only) and a positive control (a known anticancer drug like doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Bis(imino)anthracene derivative (2c) | HeLa | 30.5 | [11] |

| Bis(imino)anthracene derivative (2d) | HeLa | 24 | [11] |

| Pyrimidine pyrazoline-anthracene derivative (22) | Huh-7 | 6.13 µg/mL | [5] |

| Pyrimidine pyrazoline-anthracene derivative (22) | HepG2 | 5.34 µg/mL | [5] |

Photodynamic Therapy (PDT): A Light-Activated Approach

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that kill cancer cells. Substituted anthracene derivatives have emerged as promising photosensitizers due to their ability to efficiently generate singlet oxygen upon photoirradiation.[12]

A recent innovation in this field is the development of triple-anthracene derivatives that can sustain ROS production even after the light source is turned off, addressing the limitation of hypoxia in solid tumors.[13][14] These compounds can also act as afterglow imaging agents, allowing for the monitoring of the treatment.[13][14]

Workflow for Developing Anthracene-Based Photosensitizers for PDT

Caption: Workflow for the development of anthracene-based photosensitizers.

Part 2: Materials Science - Illuminating the Future of Displays

The intense luminescence of many anthracene derivatives makes them highly suitable for applications in materials science, particularly in the fabrication of organic light-emitting diodes (OLEDs).[15][16][17] Their versatility allows them to be used as emitting materials, host materials, and charge-transporting materials in OLED devices.[16][17]

Anthracene Derivatives in Organic Light-Emitting Diodes (OLEDs)

The performance of an OLED is critically dependent on the properties of the organic materials used. Substituted anthracenes offer high photoluminescence quantum yields and tunable emission colors, making them excellent candidates for efficient and stable OLEDs.[18]

The electroluminescent properties of anthracene derivatives can be finely tuned by modifying their chemical structure. For instance, introducing bulky substituents at the 9 and 10 positions can prevent photodimerization, leading to higher fluorescence quantum yields.[4] Attaching different aromatic groups can extend the π-conjugation, resulting in a red-shift of the emission wavelength.[19]

Simplified Structure of a Multilayer OLED

Caption: Mechanism of an anthracene-based "turn-on" sensor for Hg2+. [20]

| Sensor | Analyte | Detection Limit | Response Time | Reference |

| Anthracene-Thioacetal (1) | Hg2+ | 94 nM | - | [20][21] |

| Anthracene-Thioacetal (2) | Hg2+ | 59 nM | < 5 min | [20][21] |

| Anthracene-Thioacetal (3) | Hg2+ | 235 nM | - | [20][21] |

| ANT-Th | Cr3+ | 0.4 µM | < 1 min | [22] |

Conclusion and Future Outlook

Substituted anthracene derivatives have proven to be a remarkably versatile class of compounds with significant applications in medicinal chemistry, materials science, and chemical sensing. The ability to fine-tune their properties through synthetic modifications will continue to drive innovation in these fields. Future research will likely focus on the development of more complex and multifunctional anthracene-based systems, such as theranostic agents that combine diagnostic and therapeutic capabilities, and advanced materials for next-generation electronic devices. The foundational knowledge and experimental protocols outlined in this guide provide a solid starting point for researchers looking to explore the exciting potential of substituted anthracene derivatives.

References

-

Photophysical Properties of Anthracene Derivatives. (2023). MDPI. [Link]

-

Recent advances in the syntheses of anthracene derivatives. (2021). Beilstein Journal of Organic Chemistry. [Link]

-

A theoretical study of anthracene and phenanthrene derivatives acting as A-T specific intercalators. (1986). Journal of Biomolecular Structure and Dynamics. [Link]

-

Synthesis of Highly Substituted Naphthalene and Anthracene Derivatives by Rhodium-Catalyzed Oxidative Coupling of Arylboronic Acids with Alkynes. (2008). Organic Letters. [Link]

-

A theoretical study of anthracene and phenanthrene derivatives acting as A-T specific intercalators. (1986). PubMed. [Link]

-

The development of anthracene derivatives for organic light-emitting diodes. (2012). Semantic Scholar. [Link]

-

Photophysical Properties of 9,10-Disubstituted Anthracene Derivatives in Solution and Films. (2002). The Journal of Physical Chemistry A. [Link]

-

Anthracene-9,10-diones as Potential Anticancer Agents: Bacterial Mutation Studies of Amido-Substituted Derivatives Reveal an Unexpected Lack of Mutagenicity. (1998). Journal of Medicinal Chemistry. [Link]

-

New 1,4-anthracene-9,10-dione derivatives as potential anticancer agents. (2000). Il Farmaco. [Link]

-

Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives. (1993). Journal of Medicinal Chemistry. [Link]

-

Synthesis and Structural Studies of Two New Anthracene Derivatives. (2021). MDPI. [Link]

-

Anthracene-Based Highly Selective and Sensitive Fluorescent “Turn-on” Chemodosimeter for Hg2+. (2018). ACS Omega. [Link]

-

An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application. (2018). Scientific Reports. [Link]

- Anthracene derivatives as anti-cancer agents. (1999).

-

Recent advances in the syntheses of anthracene derivatives. (2021). Beilstein Journal of Organic Chemistry. [Link]

-

A Review on Anthracene and Its Derivatives: Applications. (2016). Research & Reviews: Journal of Chemistry. [Link]

-

Examples of some anthracene-based anticancer agents. (2022). ResearchGate. [Link]

-

Synthesis of New Anthracene Derivatives. (2006). The Journal of Organic Chemistry. [Link]

-

Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. (2021). Journal of Materials Chemistry B. [Link]

-

The development of anthracene derivatives for organic light-emitting diodes. (2012). Journal of Materials Chemistry. [Link]

-

Novel Fluorescent pH Sensors and a Biological Probe Based on Anthracene Derivatives with Aggregation-Induced Emission Characteristics. (2010). Langmuir. [Link]

-

Enhancing Fractionated Cancer Therapy: A Triple-Anthracene Photosensitizer Unleashes Long-Persistent Photodynamic and Luminous Efficacy. (2024). Journal of the American Chemical Society. [Link]

-

Delivering Singlet Oxygen in Dark Condition With an Anthracene-Functionalized Semiconducting Compound for Enhanced Phototheranostics. (2021). Frontiers in Chemistry. [Link]

-

Photophysical Properties of Anthracene Derivatives. (2023). Semantic Scholar. [Link]

-

Enhancing Fractionated Cancer Therapy: A Triple-Anthracene Photosensitizer Unleashes Long-Persistent Photodynamic and Luminous Efficacy. (2024). Journal of the American Chemical Society. [Link]

-

An anthracene functionalized BODIPY derivative with singlet oxygen storage ability for photothermal and continuous photodynamic synergistic therapy. (2020). Journal of Materials Chemistry B. [Link]

-

Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. (2025). Frontiers in Chemistry. [Link]

-

Anthracene derivatives for stable blue-emitting organic electroluminescence devices. (2002). Applied Physics Letters. [Link]

-

Orthogonal anthracene and pyrene derivatives for efficient pure deep-blue organic light-emitting diodes. (2018). Journal of Materials Chemistry C. [Link]

-

The synthesis of a new type of anthracene DNA intercalator. (1998). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Anthracene-Based Highly Selective and Sensitive Fluorescent “Turn-on” Chemodosimeter for Hg2+. (2018). ACS Omega. [Link]

-

The development of anthracene derivatives for organic light-emitting diodes. (2012). Journal of Materials Chemistry. [Link]

-

Anthracene-Bridged Photosensitizers for Effective and Safe Photodynamic Therapy. (2023). ResearchGate. [Link]

-

An AIEE Active Anthracene-Based Nanoprobe for Zn 2+ and Tyrosine Detection Validated by Bioimaging Studies. (2022). MDPI. [Link]

-

An Anthracene-Based Hg2+ Fluorescent Probe with Dithioacetal: Simple Synthesis, High Selectivity and Sensitivity, and Dual-Mode Detection Capability. (2023). MDPI. [Link]

-

A Review on Anthracene and Its Derivatives: Applications. (2016). OMICS International. [Link]

-

Novel fluorescent pH sensors and a biological probe based on anthracene derivatives with aggregation-induced emission characteristics. (2010). PubMed. [Link]

-

A Review on anthracene and its derivatives: applications. (2016). DSpace at Acharya Institutes. [Link]

-

Synthesis and evaluation of bis(imino)anthracene derivatives as G-quadruplex ligands. (2021). Scientific Reports. [Link]

-

Anthracene-based fluorescent probe: Synthesis, characterization, and detection of picric acid in aqueous solution. (2020). Environmental Research. [Link]

-

Examples of anthracene derivatives and their applications. (2021). ResearchGate. [Link]

-

Substitution site effect of naphthyl substituted anthracene derivatives and their applications in organic optoelectronics. (2019). Journal of Materials Chemistry C. [Link]

-

Substituent position dictates the intercalative DNA-binding mode for anthracene-9,10-dione antitumor drugs. (2001). Biochemistry. [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. rroij.com [rroij.com]

- 3. DSpace at Acharya Institutes: A Review on anthracene and its derivatives: applications [lrc.acharyainstitutes.in:8080]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. WO1999065866A1 - Anthracene derivatives as anti-cancer agents - Google Patents [patents.google.com]

- 7. A theoretical study of anthracene and phenanthrene derivatives acting as A-T specific intercalators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A theoretical study of anthracene and phenanthrene derivatives acting as A-T specific intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The synthesis of a new type of anthracene DNA intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and evaluation of bis(imino)anthracene derivatives as G-quadruplex ligands - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00428F [pubs.rsc.org]

- 12. Frontiers | Delivering Singlet Oxygen in Dark Condition With an Anthracene-Functionalized Semiconducting Compound for Enhanced Phototheranostics [frontiersin.org]

- 13. Enhancing Fractionated Cancer Therapy: A Triple-Anthracene Photosensitizer Unleashes Long-Persistent Photodynamic and Luminous Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. [PDF] The development of anthracene derivatives for organic light-emitting diodes | Semantic Scholar [semanticscholar.org]

- 16. The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. pubs.aip.org [pubs.aip.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity and Synthetic Utility of Bromomethyl Aromatic Compounds

Abstract: The bromomethyl group attached to an aromatic ring (Ar-CH₂-Br) is a cornerstone functional group in modern organic synthesis, particularly within drug development and materials science. Its heightened reactivity, governed by the principles of benzylic stabilization, makes it a versatile precursor for a vast array of molecular transformations. This guide provides an in-depth exploration of the fundamental principles governing the reactivity of these compounds, details the mechanistic dichotomy of their substitution pathways, and presents a curated compendium of their most critical synthetic applications. Through field-proven insights, detailed experimental protocols, and illustrative case studies, this document serves as a technical resource for researchers aiming to harness the full synthetic potential of bromomethyl aromatics.

Section 1: Fundamental Principles of Reactivity

The utility of a bromomethyl aromatic compound is intrinsically linked to its enhanced reactivity compared to a standard alkyl bromide. This reactivity is not monolithic; it is a finely tunable property arising from the interplay of several key factors.

The Benzylic Position: A Locus of Stability

The carbon atom situated immediately adjacent to an aromatic ring is termed the "benzylic position." This position is unique because it can be stabilized by the pi-electron system of the aromatic ring. This stabilization is the primary reason for the heightened reactivity of bromomethyl arenes.[1][2][3]

-

SN1 Pathway Stabilization: In a dissociative (SN1) mechanism, the rate-determining step is the departure of the bromide leaving group to form a carbocation. A benzylic carbocation is significantly stabilized by resonance, as the positive charge can be delocalized across the aromatic ring.[4][5][6][7] This lowers the activation energy for carbocation formation, making the SN1 pathway more accessible than for corresponding primary alkyl halides.[6]

-

SN2 Pathway Stabilization: In a concerted (SN2) mechanism, the transition state involves the partial formation of a new bond with the nucleophile and the partial breaking of the carbon-bromine bond. The p-orbitals of the adjacent aromatic ring overlap with the p-orbital of the carbon atom undergoing substitution, effectively lowering the energy of this transition state.[2][3]

The Carbon-Bromine Bond: An Excellent Leaving Group

The carbon-bromine bond is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by nucleophiles. Critically, the bromide ion (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr).[3] This inherent property facilitates the cleavage of the C-Br bond, which is essential for substitution reactions.

Electronic Influence of Aromatic Substituents

The electronic nature of other substituents on the aromatic ring can profoundly modulate the reactivity of the bromomethyl group. These effects can be harnessed to either accelerate or decelerate reactions, providing a powerful tool for synthetic design.

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups donate electron density to the ring. This donation further stabilizes the benzylic carbocation in an SN1 pathway, significantly accelerating the reaction rate.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) pull electron density away from the ring. This destabilizes the benzylic carbocation, slowing down SN1 reactions.[8] In some cases, a strong EWG can make the SN2 pathway more favorable by increasing the electrophilicity of the benzylic carbon, provided steric hindrance is low.[9]

Section 2: Mechanistic Dichotomy: SN1 vs. SN2 Pathways

Benzyl bromides occupy a unique mechanistic space, capable of reacting readily through both SN1 and SN2 pathways.[5][10][11] The predominant mechanism is not fixed but is dictated by a careful balance of reaction conditions. Understanding how to control this balance is paramount for achieving desired synthetic outcomes and minimizing side products.

-

SN1 (Substitution Nucleophilic Unimolecular): This two-step pathway involves the formation of a resonance-stabilized benzylic carbocation intermediate.[6][10] It is favored by:

-

Polar protic solvents (e.g., water, ethanol) that can solvate and stabilize both the departing bromide ion and the carbocation intermediate.

-

Weak nucleophiles.

-

Substrates with electron-donating groups on the aromatic ring that enhance carbocation stability.[6]

-

-

SN2 (Substitution Nucleophilic Bimolecular): This is a single, concerted step where the nucleophile attacks the benzylic carbon from the backside, displacing the bromide ion.[12] It is favored by:

-

Primary (1°) benzylic halides like benzyl bromide itself.

-

Strong, unhindered nucleophiles.

-

Polar aprotic solvents (e.g., acetone, DMSO, THF) that solvate the cation but not the anionic nucleophile, thus enhancing its reactivity.[13]

-

The choice of solvent, nucleophile, and substrate structure allows a chemist to direct the reaction down one path or the other, as illustrated below.

Section 3: A Compendium of Synthetic Transformations

The electrophilic nature of the benzylic carbon in bromomethyl aromatics makes it a hub for forming new bonds with a wide variety of nucleophiles and reagents.

Nucleophilic Substitution Reactions

This is the most common class of reactions for bromomethyl arenes. The ability to form new carbon-heteroatom and carbon-carbon bonds is fundamental to drug synthesis.

| Nucleophile Type | Example Nucleophile | Reagent Example | Product Functional Group |

| Oxygen | Alkoxide (RO⁻) | Sodium Ethoxide (NaOEt) | Ether (Ar-CH₂-OR) |

| Carboxylate (RCOO⁻) | Sodium Acetate (NaOAc) | Ester (Ar-CH₂-OOCR) | |

| Nitrogen | Amine (R₂NH) | Diethylamine (Et₂NH) | Amine (Ar-CH₂-NR₂) |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | Azide (Ar-CH₂-N₃) | |

| Sulfur | Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | Thioether (Ar-CH₂-SR) |

| Carbon | Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Nitrile (Ar-CH₂-CN) |

| Enolate | Sodium salt of diethyl malonate | Alkylated Malonic Ester |

The Williamson ether synthesis is a classic and reliable method for forming an ether linkage via an SN2 mechanism.[13][14] This reaction is widely used for installing benzyl protecting groups on alcohols, which are valued for their stability and ease of removal via catalytic hydrogenation.[14]

Objective: To synthesize benzyl ethyl ether from benzyl bromide and ethanol.

Materials:

-

Benzyl bromide

-

Absolute Ethanol (serves as reactant and solvent)

-

Sodium metal (or Sodium Hydride, NaH)

-

Anhydrous Diethyl Ether (for extraction)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Alkoxide Formation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add small, freshly cut pieces of sodium metal (1.0 eq) to an excess of absolute ethanol under a nitrogen atmosphere. The mixture will effervesce as sodium ethoxide and hydrogen gas are formed. Allow the reaction to proceed until all the sodium has dissolved. Causality Note: The alcohol must be deprotonated to form the much more nucleophilic alkoxide for the SN2 reaction to proceed efficiently.[15]

-

Nucleophilic Attack: Cool the resulting sodium ethoxide solution to 0 °C in an ice bath. Add benzyl bromide (1.0 eq) dropwise via a syringe or dropping funnel.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (approx. 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude benzyl ethyl ether. The product can be further purified by distillation or column chromatography if necessary.

Formation of Organometallic Reagents

Bromomethyl aromatics can be converted into highly reactive organometallic species, which act as powerful carbon nucleophiles.

Reacting benzyl bromide with magnesium turnings in a dry ethereal solvent (like THF or diethyl ether) yields benzylmagnesium bromide (Ar-CH₂-MgBr).[16][17]

Key Considerations:

-

Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents. All glassware must be flame-dried, and solvents must be rigorously anhydrous.

-

Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with unreacted benzyl bromide to form 1,2-diarylethane (Ar-CH₂-CH₂-Ar).[18][19] This can be minimized by using dilute conditions and slow addition of the benzyl bromide to the magnesium.[19]

Oxidative Transformations

The benzylic carbon can be selectively oxidized to the aldehyde oxidation state, providing a crucial entry into aromatic aldehydes.

-

Kornblum Oxidation: This method uses dimethyl sulfoxide (DMSO) as a mild oxidant, typically in the presence of a base like sodium bicarbonate.[20][21][22] The reaction proceeds by initial SN2 displacement of the bromide by DMSO, forming an alkoxysulfonium salt, which then eliminates to form the aldehyde.[20][21][23] It is a valuable alternative that avoids harsh, heavy-metal-based oxidants.[20]

-

Sommelet Reaction: This classic named reaction converts a benzyl halide to an aldehyde using hexamine (hexamethylenetetramine) and water.[24][25][26] The benzyl halide first alkylates the hexamine, and the resulting quaternary ammonium salt is then hydrolyzed to the aldehyde.[24][25][27]

Section 4: Application in Medicinal Chemistry: A Case Study

The strategic application of bromomethyl aromatic reactivity is a recurring theme in the synthesis of pharmaceuticals. The introduction of bromine into a molecule can favorably affect drug-target interactions and improve metabolic stability.[28]

Case Study: Synthesis of an Intermediate for a Fictional Kinase Inhibitor, "Aromatib"

Let's consider the synthesis of a key intermediate, 4-(phenoxymethyl)benzonitrile , a building block for a hypothetical drug targeting a specific protein kinase. The synthesis relies on a straightforward but critical SN2 reaction involving a bromomethyl aromatic.

Synthetic Workflow:

-

Starting Materials: p-Tolunitrile is brominated at the benzylic position using N-Bromosuccinimide (NBS) and a radical initiator (AIBN) to yield 4-(bromomethyl)benzonitrile.

-

Core Reaction: The resulting 4-(bromomethyl)benzonitrile is reacted with sodium phenoxide in an SN2 reaction to form the desired ether linkage.

Expert Analysis: The choice of an SN2 reaction (Williamson ether synthesis) is deliberate. The substrate, 4-(bromomethyl)benzonitrile, is a primary benzylic halide, which is ideal for SN2. The presence of the electron-withdrawing cyano group (-CN) slightly disfavors the formation of a carbocation, further steering the reaction away from an SN1 pathway. Using a polar aprotic solvent like acetone with a moderately strong base (K₂CO₃) to generate the phenoxide nucleophile in situ provides optimal conditions for a clean, high-yield substitution.

Conclusion

The bromomethyl aromatic moiety is far more than a simple functional group; it is a versatile synthetic handle whose reactivity can be precisely controlled and predicted. By understanding the fundamental principles of benzylic stabilization and the factors that govern the SN1/SN2 mechanistic balance, researchers can effectively leverage this group to construct complex molecular architectures. From nucleophilic substitutions to the formation of organometallic reagents and selective oxidations, the transformations of bromomethyl arenes are essential tools in the modern synthetic chemist's arsenal, empowering innovation in drug discovery and beyond.

References

-

Title: Sommelet reaction - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Kornblum oxidation - Grokipedia Source: Grokipedia URL: [Link]

-

Title: Sommelet–Hauser rearrangement - Wikipedia Source: Wikipedia URL: [Link]

-

Title: The Sommelet Reaction Source: Organic Reactions URL: [Link]

-

Title: Conversion of Benzylic Bromides to Benzaldehydes Using Sodium Nitrate As an Oxidant Source: American Chemical Society URL: [Link]

-

Title: Sommelet reaction - Grokipedia Source: Grokipedia URL: [Link]

-

Title: Sommelet reaction - Sciencemadness Wiki Source: Sciencemadness Wiki URL: [Link]

-

Title: Ch 11 : Nucleophilic substitution of benzylic halides Source: University of Calgary URL: [Link]

-

Title: What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Source: Quora URL: [Link]

-

Title: CONVENIENT METHOD FOR OXIDATION OF BENZYL HALIDES TO BENZALDEHYDE WITH SODIUM NITRATE IN IONIC LIQUID. Source: RJPN URL: [Link]

-

Title: Kornblum oxidation - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Synthesis of aldehydes and ketones by benzylic oxidation. Source: ResearchGate URL: [Link]

-

Title: How would one use a Grignard-based synthesis to accomplish the following transformation: benzyl bromide (PhCH2Br) to 3-phenylpropan-1-ol? Source: Study.com URL: [Link]

-

Title: Why does benzyl bromide react under both SN1 and SN2 conditions? Source: brainly.com URL: [Link]

-

Title: Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? Source: Quora URL: [Link]

-

Title: Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions? Source: Study.com URL: [Link]

-

Title: Conversion of Benzylic Bromides to Benzaldehydes Using Sodium Nitrate As an Oxidant | Industrial & Engineering Chemistry Research Source: ACS Publications URL: [Link]

-

Title: Benzylic Bromination Source: Chemistry Steps URL: [Link]

-

Title: One-step green conversion of benzyl bromide to aldehydes on NaOH-modified g-C3N4 with dioxygen under LED visible light Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]

-

Title: Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why? Source: Quora URL: [Link]

-

Title: Electronic Effects of Ring Substituents on Triplet Benzylic Biradicals Source: ACS Publications URL: [Link]

-

Title: Benzyl bromide is a primary halide. It undergoes SN1 substitution... Source: Pearson URL: [Link]

-

Title: Benzylic Grignard reagent Source: Science of Synthesis URL: [Link]

-

Title: Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO Source: University of Pretoria Repository URL: [Link]

-

Title: A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols Source: Indian Academy of Sciences URL: [Link]

-

Title: Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya Source: RSC Publishing URL: [Link]

-

Title: Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate Source: Asian Journal of Chemistry URL: [Link]

-

Title: 13.07: Substitution of benzylic and allylic halides Source: Chemistry LibreTexts URL: [Link]

-

Title: Selectivity of Aryl and Benzylic Bromination Source: University of Glasgow Thesis URL: [Link]

-

Title: Kornblum Oxidation Source: Chem-Station Int. Ed. URL: [Link]

-

Title: Solvent screening of benzyl bromide Grignard reaction | Download Table Source: ResearchGate URL: [Link]

-

Title: Grignard reaction solidified : r/Chempros Source: Reddit URL: [Link]

-

Title: Comparing The SN1 vs Sn2 Reactions Source: Master Organic Chemistry URL: [Link]

-

Title: Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide Source: YouTube URL: [Link]

-

Title: 15.3: The Williamson Ether Synthesis Source: Chemistry LibreTexts URL: [Link]

-

Title: Alcohol to Ether using Williamson synthesis (O-Alkylation) Source: Pharmaffiliates URL: [Link]

-

Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]

-

Title: Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion Source: ACS Publications URL: [Link]

-

Title: Aromatic Reactivity Source: MSU chemistry URL: [Link]

-

Title: Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes | Request PDF Source: ResearchGate URL: [Link]

-

Title: Introducing bromine to the molecular structure as a strategy for drug design Source: Journal of Medical Science URL: [Link]

-

Title: 22.5 Aromatic Reactions – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry Source: eCampusOntario Pressbooks URL: [Link]

-

Title: 16.1: Electrophilic Aromatic Substitution Reactions - Bromination Source: Chemistry LibreTexts URL: [Link]

-

Title: Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds | Request PDF Source: ResearchGate URL: [Link]

Sources

- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. theses.gla.ac.uk [theses.gla.ac.uk]

- 4. quora.com [quora.com]

- 5. brainly.com [brainly.com]

- 6. quora.com [quora.com]

- 7. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rjpn.org [rjpn.org]

- 10. quora.com [quora.com]

- 11. homework.study.com [homework.study.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. homework.study.com [homework.study.com]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. researchgate.net [researchgate.net]

- 19. reddit.com [reddit.com]

- 20. grokipedia.com [grokipedia.com]

- 21. Kornblum oxidation - Wikipedia [en.wikipedia.org]

- 22. asianpubs.org [asianpubs.org]

- 23. repository.up.ac.za [repository.up.ac.za]

- 24. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 25. grokipedia.com [grokipedia.com]

- 26. Sommelet reaction - Sciencemadness Wiki [sciencemadness.org]

- 27. organicreactions.org [organicreactions.org]

- 28. jms.ump.edu.pl [jms.ump.edu.pl]

The Resurgence of a Classic Core: A Technical Guide to Anthracene-Based Organic Materials

Foreword: Beyond the Textbook—Anthracene in Modern Materials Science

To the seasoned researcher, anthracene is a familiar, almost foundational, polycyclic aromatic hydrocarbon (PAH). Its distinctive three-ring linear structure and characteristic blue fluorescence are staples of undergraduate organic chemistry.[1] However, to dismiss anthracene as a mere textbook example would be to overlook a renaissance in its application. In the relentless pursuit of novel organic materials for electronics, photonics, and medicine, the rigid, planar, and highly conjugated anthracene core has been reimagined and redeployed with remarkable success. Its inherent photophysical properties, coupled with the versatility of its functionalization, make it a pivotal building block for next-generation technologies.[1][2]

This guide is crafted for researchers, scientists, and drug development professionals who seek to move beyond a superficial understanding of anthracene. It is not a simple catalog of derivatives, but an in-depth exploration of the causality behind its utility. We will dissect the fundamental principles that make anthracene an exceptional fluorophore, explore the strategic synthetic methodologies that unlock its potential, and provide a field-proven perspective on its application in cutting-edge devices and therapeutic strategies. Herein lies the blueprint for harnessing the power of this venerable molecule.

The Anthracene Core: A Photophysical Deep Dive

The utility of anthracene-based materials is intrinsically linked to their interaction with light. Understanding the photophysical processes at play is paramount to designing materials with tailored properties.

The Jablonski Diagram: Visualizing Excited States

At the heart of anthracene's luminescence is the process of fluorescence. Upon absorbing a photon of appropriate energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to a higher unoccupied molecular orbital, such as the lowest unoccupied molecular orbital (LUMO), transitioning the molecule from its ground state (S₀) to an excited singlet state (S₁, S₂, etc.). The molecule rapidly relaxes non-radiatively to the lowest vibrational level of the S₁ state. From here, it can return to the ground state by emitting a photon. This emitted light, known as fluorescence, is of lower energy (longer wavelength) than the absorbed light.[3]

Caption: A simplified Jablonski diagram illustrating the key photophysical processes.

The Consequences of Aggregation: H- and J-Aggregates

In the solid state or in concentrated solutions, anthracene derivatives have a tendency to aggregate. This intermolecular interaction, often driven by π-π stacking, significantly alters the material's photophysical properties. Depending on the relative orientation of the molecules, two primary types of aggregates can form: H-aggregates (face-to-face) and J-aggregates (head-to-tail). H-aggregation typically leads to a blue-shift in absorption and fluorescence quenching, which can be detrimental for light-emitting applications. Conversely, J-aggregation can result in a red-shift and enhanced emission, a desirable trait for certain applications.[3] Controlling this aggregation is a key challenge and a design parameter in materials synthesis.

Photochemical Reactivity: Dimerization and Cycloadditions

A hallmark of the anthracene core is its propensity to undergo a [4+4] photocycloaddition reaction upon exposure to UV light, forming a dimer.[3] This reversible reaction is a form of photochromism and has been exploited in the development of photoresponsive polymers and molecular switches. Additionally, the 9 and 10 positions of anthracene are highly reactive and can participate in [4+2] Diels-Alder cycloaddition reactions, offering another avenue for functionalization and the creation of complex molecular architectures.[3]

Synthetic Strategies: Tailoring the Anthracene Core

The true power of anthracene as a building block lies in the ability to chemically modify its core, thereby fine-tuning its electronic and photophysical properties. The most common and reactive sites for substitution are the 9 and 10 positions.

Foundational Synthetic Methodologies

A variety of synthetic methods have been developed to access substituted anthracenes. Traditional methods like Friedel-Crafts reactions and the Elbs reaction have been foundational.[4] However, modern cross-coupling reactions have revolutionized the synthesis of complex anthracene derivatives with high precision and yield.

Palladium-Catalyzed Cross-Coupling: A Workhorse for Modern Synthesis

The Suzuki-Miyaura and Heck coupling reactions are indispensable tools for creating C-C bonds and introducing a vast array of substituents onto the anthracene scaffold.

-

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (e.g., phenylboronic acid) with an organohalide (e.g., 9,10-dibromoanthracene) in the presence of a palladium catalyst and a base. It is highly versatile for introducing aryl and vinyl groups.[4][5][6][7]

-

Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. It is particularly useful for synthesizing vinyl-substituted anthracenes.[1][8][9]

Experimental Protocol: Synthesis of 9,10-Diphenylanthracene via Suzuki Coupling

This protocol provides a representative example of a Suzuki-Miyaura coupling reaction to synthesize a common building block for organic electronics.

Materials:

-

9,10-Dibromoanthracene

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a similar palladium catalyst

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene and water (solvent system)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 9,10-dibromoanthracene (1.0 eq), phenylboronic acid (2.2-2.5 eq), and potassium carbonate (3.0-4.0 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Solvent and Catalyst Addition: Add a degassed mixture of toluene and water (typically in a 4:1 to 10:1 ratio). Add the palladium catalyst (0.01-0.05 eq) to the reaction mixture under the inert atmosphere.

-

Reaction: Heat the mixture to reflux (typically 90-110 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 9,10-diphenylanthracene.[5]

Caption: Suzuki-Miyaura coupling for the synthesis of 9,10-diphenylanthracene.

Applications in Organic Electronics

The excellent fluorescence, high charge carrier mobility, and thermal stability of anthracene derivatives make them prime candidates for use in organic electronic devices.[10]

Organic Light-Emitting Diodes (OLEDs)

Anthracene derivatives are widely used as blue-emitting materials in OLEDs, which are crucial for full-color displays and solid-state lighting.[2][11][12][13] The rigid structure of the anthracene core helps to achieve high fluorescence quantum yields in the solid state. By attaching various electron-donating and electron-withdrawing groups, the emission color can be tuned across the visible spectrum.[13][14]

Typical OLED Device Structure: A multi-layer OLED device typically consists of the following layers sandwiched between two electrodes (anode and cathode):

-

Hole Injection Layer (HIL)

-

Hole Transport Layer (HTL)

-

Emissive Layer (EML): This is where the anthracene-based material is located.

-

Electron Transport Layer (ETL)

-

Electron Injection Layer (EIL)

Caption: A typical multi-layer OLED device architecture.

| Anthracene Derivative | Application | Key Performance Metric | Reference |

| mCz-TAn-CN | Non-doped OLED Emitter | Max. EQE: 7.03% (Deep Blue) | [11] |

| 2-(9-Anthracenyl)-1-(4-tert-butylphenyl)-1H-phenanthro[9,10-d]imidazole | Blue Emitter in OLEDs | Turn-on Voltage: 2.6 V | [15] |

| Anthracene-based polymer with PCBM | Polymer Solar Cells | Power Conversion Efficiency: 4.65% | [16] |

Organic Field-Effect Transistors (OFETs)

The planar structure of anthracene facilitates strong intermolecular π-π interactions, which is conducive to efficient charge transport. This makes anthracene derivatives promising materials for the active layer in OFETs.[10] The charge carrier mobility in anthracene-based OFETs can be influenced by the substituents on the anthracene core and the processing conditions of the thin film.[17][18][19]

Anthracene-Based Fluorescent Sensors

The sensitivity of anthracene's fluorescence to its local environment makes it an excellent platform for developing chemical sensors. By functionalizing the anthracene core with specific recognition moieties, highly selective and sensitive fluorescent "turn-on" or "turn-off" sensors for metal ions, anions, and small molecules can be designed.[20][21][22][23]

Sensing Mechanism: Photoinduced Electron Transfer (PET) A common mechanism for "turn-on" fluorescence sensing is the inhibition of photoinduced electron transfer (PET). In the absence of the analyte, the excited electron from the anthracene fluorophore can be transferred to the recognition moiety, quenching the fluorescence. Upon binding of the analyte to the recognition moiety, this PET process is inhibited, leading to a significant increase in fluorescence intensity.

| Sensor | Analyte | Detection Limit | Sensing Mechanism | Reference |

| Anthracene-Thiophene Schiff Base | Cr³⁺ | 0.4 µM | C=N bond hydrolysis | [20] |

| Anthracene-Thioacetal | Hg²⁺ | 59 nM | Desulfurization reaction | [24] |

| Anthracene-Dithioacetal | Hg²⁺ | 49.3 nM | "Turn-on" fluorescence | [21] |

Applications in Drug Development and Biology

The planar structure of the anthracene nucleus allows it to intercalate between the base pairs of DNA, making anthracene derivatives potential anticancer agents.[25][26][27][28][29] This interaction can disrupt DNA replication and transcription, leading to cell death.

Anthracene Derivatives as Anticancer Agents

Anthraquinones (9,10-dioxoanthracene derivatives) are a major class of naturally occurring and synthetic compounds with significant anticancer activity.[30][31][32][33] Drugs like doxorubicin and mitoxantrone, which contain an anthraquinone core, are widely used in chemotherapy. Research is ongoing to develop new anthracene-based drugs with improved efficacy and reduced side effects.[34] The mechanism of action often involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication.[34]

DNA Intercalation

The interaction of anthracene derivatives with DNA is a key aspect of their biological activity. The planar aromatic core can insert itself into the DNA double helix, while side chains can interact with the major or minor grooves.[25] This binding can be studied using techniques like thermal denaturation, circular dichroism, and molecular modeling.

Caption: Schematic of anthracene-DNA interaction via intercalation and groove binding.

Future Outlook and Challenges

The field of anthracene-based organic materials continues to evolve rapidly. Key areas of future research include:

-

Development of highly efficient and stable deep-blue emitters for OLEDs: This remains a significant challenge in the display industry.

-

Improving the charge carrier mobility of anthracene-based OFETs: This will enable their use in high-performance flexible electronics.

-

Designing novel fluorescent probes with higher sensitivity and selectivity: This will have a significant impact on environmental monitoring and medical diagnostics.

-

Rational design of next-generation anticancer drugs: A deeper understanding of the structure-activity relationships of anthracene-DNA interactions will be crucial.

The journey of anthracene from a simple PAH to a sophisticated molecular building block is a testament to the enduring power of organic chemistry. As our ability to manipulate molecules with increasing precision grows, the future applications of anthracene-based materials are limited only by our imagination.

References

-

Photophysical Properties of Anthracene Derivatives - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

-

Anthracene-Based Highly Selective and Sensitive Fluorescent “Turn-on” Chemodosimeter for Hg2+ | ACS Omega - ACS Publications. (2018). Retrieved January 12, 2026, from [Link]

-

Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters | ACS Omega. (2017). Retrieved January 12, 2026, from [Link]

-

Novel organic semiconductors based on 2-amino-anthracene: Synthesis, charge transport and photo-conductive properties - RSC Publishing. (n.d.). Retrieved January 12, 2026, from [Link]

-

Anthracene-based semiconductors for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]

-

Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

-

(PDF) Mobility studies of field-effect transistor structures based on anthracene single crystals. (2025). Retrieved January 12, 2026, from [Link]

-

Synthesis and evaluation of bis(imino)anthracene derivatives as G-quadruplex ligands. (2021). Retrieved January 12, 2026, from [Link]

- US6566572B2 - Process for producing 9,10-diphenylanthracene - Google Patents. (n.d.).

-

Heck reaction synthesis of anthracene and naphthalene derivatives as traps and clean chemical sources of singlet molecular oxygen in biological systems | Request PDF. (n.d.). Retrieved January 12, 2026, from [Link]

- WO1999065866A1 - Anthracene derivatives as anti-cancer agents - Google Patents. (n.d.).

-

Recent advances in the syntheses of anthracene derivatives - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

Two anthracene-based zirconium metal-organic frameworks with fcu and hcp topologies as versatile fluorescent sensors for detection of inorganic ions and nitroaromatics. | Semantic Scholar. (n.d.). Retrieved January 12, 2026, from [Link]

-

An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

An Anthracene-Based Hg2+ Fluorescent Probe with Dithioacetal: Simple Synthesis, High Selectivity and Sensitivity, and Dual-Mode Detection Capability - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

-

Control of carrier mobilities for performance enhancement of anthracene-based polymer solar cells - JKU ePUB. (2022). Retrieved January 12, 2026, from [Link]

-

Therapeutic Potential of Anthracene Derivatives for Breast Cancer - Preprints.org. (2023). Retrieved January 12, 2026, from [Link]

-

(PDF) Therapeutic Potential of Anthracene Derivatives for Breast Cancer - ResearchGate. (2023). Retrieved January 12, 2026, from [Link]

-

(PDF) Photophysical Properties of Anthracene Derivatives - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis, photophysical and electroluminescent properties of blue-emitting dual core imidazole–anthracene/pyrene derivatives - RSC Publishing. (n.d.). Retrieved January 12, 2026, from [Link]

-

Tetraphenylethene–anthracene-based fluorescence emission sensor for detection of water with photo-induced electron transfer an. (2022). Retrieved January 12, 2026, from [Link]

-

Heck reaction synthesis of anthracene and naphthalene derivatives as traps and clean chemical sources of singlet molecular oxygen in biological systems - PubMed. (2020). Retrieved January 12, 2026, from [Link]

-

Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization - MDPI. (2019). Retrieved January 12, 2026, from [Link]

-

DNA binding by antitumor anthracene derivatives - PubMed - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

Anthracenedione Derivatives as Anticancer Agents Isolated from Secondary Metabolites of the Mangrove Endophytic Fungi - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism - Materials Chemistry Frontiers (RSC Publishing). (2021). Retrieved January 12, 2026, from [Link]

-

Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis and characterisation of anthracene-based fluorophore and its interactions with selected metal ions | Request PDF. (2025). Retrieved January 12, 2026, from [Link]

-

(Color online) Charge-carrier mobility in field-effect transistors based on organic and inorganic semiconductors. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]

-

Anthracene-induced DNA damage and oxidative stress: a combined study at molecular and cellular levels - PubMed. (2020). Retrieved January 12, 2026, from [Link]

-

Recent advances in the syntheses of anthracene derivatives - Beilstein Journals. (2021). Retrieved January 12, 2026, from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). Retrieved January 12, 2026, from [Link]

-